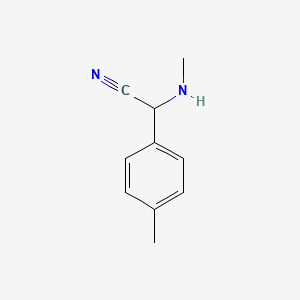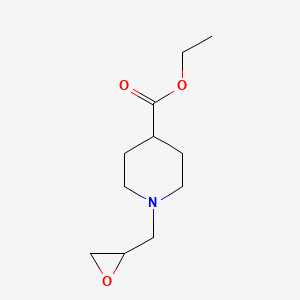![molecular formula C11H13N3O3S B1390975 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1177318-35-2](/img/structure/B1390975.png)
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C11H13N3O3S and a molecular weight of 267.3 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase . ATR kinase works together with another kinase, ataxia telangiectasia mutated (ATM), as apical proteins in the DNA damage response (DDR) to maintain genome stability and cell survival .
Mode of Action
This compound acts as an inhibitor of the ATR kinase . In circumstances where ATM signaling is compromised, which is a common characteristic of tumor cells, there is greater reliance on ATR to mediate the DDR . The inhibition of ATR by this compound has been shown to enhance the toxicity of DNA damaging chemotherapy to many cancer cells .
Biochemical Pathways
The compound this compound affects the DNA damage response (DDR) pathway . The DDR is a DNA damage surveillance and repair mechanism that can limit the effectiveness of radiotherapy and DNA-damaging chemotherapy . By inhibiting ATR, this compound disrupts the DDR, leading to enhanced toxicity of DNA damaging chemotherapy in cancer cells .
Result of Action
The result of the action of this compound is the enhanced toxicity of DNA damaging chemotherapy to many cancer cells . This is achieved through the inhibition of ATR, which disrupts the DDR and leads to decreased cell survival .
Preparation Methods
The synthesis of 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the isopropylsulfonyl group: This step involves the sulfonylation of the phenyl ring using isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or the sulfonyl group.
Scientific Research Applications
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine include:
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine: This compound has a similar structure but with the isopropylsulfonyl group at a different position on the phenyl ring.
5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine: This compound is a potent anaplastic lymphoma kinase inhibitor and is currently in clinical trials for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, which makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7(2)18(15,16)9-5-3-8(4-6-9)10-13-14-11(12)17-10/h3-7H,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVORVIZRWAOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)




![2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide](/img/structure/B1390911.png)

